

Deoxo-Fluor in Organic Synthesis: A Senior Application Scientist's Guide

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Compound of Interest

Compound Name: Bis(2-methoxyethyl)aminosulfur trifluoride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a compound's metabolic stability, lipophilicity, and binding affinity.^[1] Among the arsenal of fluorinating agents available to the synthetic chemist, **Bis(2-methoxyethyl)aminosulfur Trifluoride**, commercially known as Deoxo-Fluor®, has emerged as a robust and versatile tool.^[2] This guide provides an in-depth overview of its applications, grounded in mechanistic understanding and practical, field-proven insights.

Developed as a safer alternative to Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor® exhibits significantly enhanced thermal stability.^{[2][3][4]} While DAST can decompose violently, Deoxo-Fluor®'s decomposition is slower and less energetic, making it more amenable to scale-up operations and reactions requiring elevated temperatures.^{[3][5]} This enhanced stability, coupled with its broad substrate scope, has solidified its role as a go-to reagent for deoxofluorination reactions.^[3]

Core Application: Deoxofluorination of Alcohols and Carbonyls

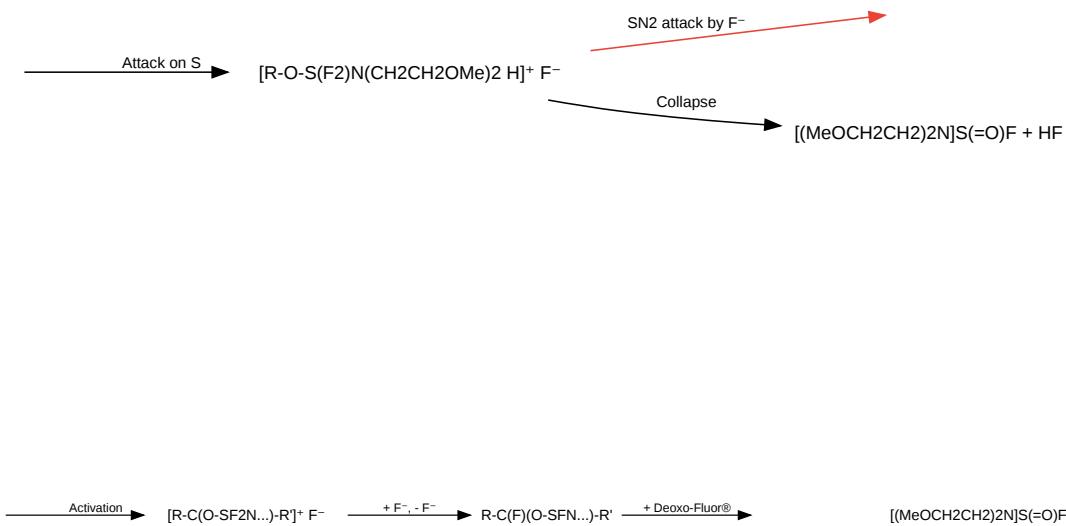
The primary utility of Deoxo-Fluor® lies in its ability to replace oxygen-containing functional groups with fluorine. This is most commonly applied to alcohols and carbonyl compounds.

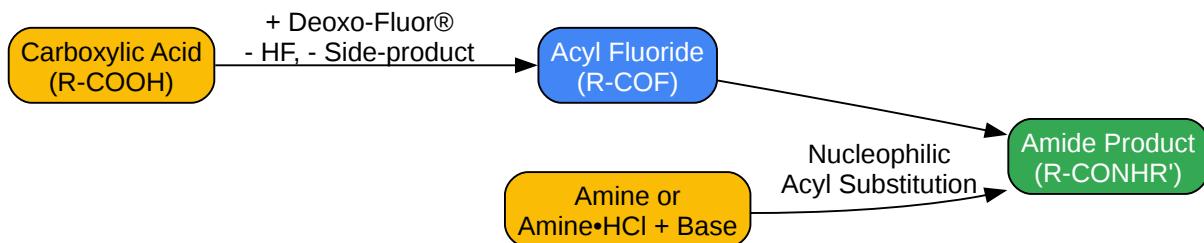
Transformation of Alcohols to Alkyl Fluorides

Deoxo-Fluor® efficiently converts a wide range of alcohols—including primary, secondary, tertiary, allylic, and benzylic—into their corresponding monofluorides.[6] The reaction typically proceeds via an S_N2 mechanism, resulting in a clean inversion of stereochemistry at chiral centers. This stereospecificity is a critical advantage in the synthesis of complex chiral molecules. However, in certain structurally constrained systems, neighboring group participation can lead to retention of configuration.

Mechanism of Alcohol Deoxofluorination:

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of Deoxo-Fluor®, displacing a fluoride ion. The resulting intermediate then undergoes intramolecular substitution, where the displaced fluoride attacks the carbon atom, leading to the fluorinated product with inversion of configuration.





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Sources

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